Azicemicin A
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Overview
Description
Azicemicin A is a natural product found in Amycolatopsis sulphurea and Amycolatopsis with data available.
Scientific Research Applications
Biosynthesis and Structure
- Biosynthetic Studies : Research reveals that azicemicins, including Azicemicin A, are produced by Kibdelosporangium sp. MJ126-NF4 and contain an aziridine ring. Studies involving isotopic tracer experiments and gene cloning have proposed a biosynthetic pathway for aziridine ring formation in azicemicins (Ogasawara & Liu, 2009).
- Structural Elucidation : Azicemicins A and B were characterized through physico-chemical properties, NMR experiments, and chemical transformations. These findings help in understanding their molecular structure and potential biological activities (Tsuchida et al., 1995).
Antimicrobial Properties
- Antimicrobial Activity : Azicemicins, including this compound, demonstrate moderate growth-inhibiting activity against Gram-positive bacteria and mycobacteria, highlighting their potential as antimicrobial agents (Tsuchida et al., 1995).
Genomic Insights
- Genome Sequencing : The genome of Kibdelosporangium sp. MJ126-NF4, the producer of this compound, has been sequenced, revealing over 22 polyketide and nonribosomal peptide natural product gene clusters. This provides a comprehensive understanding of the genetic basis for this compound production (Ogasawara et al., 2015).
Enzymatic Chemistry
- Biosynthesis Mechanisms : The enzymatic chemistry of aziridine biosynthesis, such as in this compound, is an area of interest due to its implications in antibiotic and antitumor properties. Understanding these biochemical pathways is crucial for potential therapeutic applications (Thibodeaux, Chang, & Liu, 2012).
Properties
CAS No. |
154163-93-6 |
---|---|
Molecular Formula |
C23H25NO9 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
3,7,8,10,12b-pentahydroxy-9,12-dimethoxy-3-(1-methylaziridin-2-yl)-2,4,4a,5-tetrahydrobenzo[a]anthracene-1,6-dione |
InChI |
InChI=1S/C23H25NO9/c1-24-8-13(24)22(30)6-9-4-11(25)16-17(23(9,31)14(27)7-22)20(32-2)10-5-12(26)21(33-3)19(29)15(10)18(16)28/h5,9,13,26,28-31H,4,6-8H2,1-3H3 |
InChI Key |
FGEKNLXFZXJGOO-UHFFFAOYSA-N |
SMILES |
CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |
Canonical SMILES |
CN1CC1C2(CC3CC(=O)C4=C(C5=C(C(=C(C=C5C(=C4C3(C(=O)C2)O)OC)O)OC)O)O)O |
Synonyms |
azicemicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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